CID 117885113
説明
CID 117885113 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities. For novel compounds, characterization often involves spectroscopic data (NMR, MS), chromatographic retention times, and functional assays to confirm identity and purity . If this compound is a derivative or analog of known compounds, its synthesis and applications would align with methodologies described for structurally similar molecules, such as betulin-derived inhibitors or oscillatoxin derivatives .
特性
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-IQWMDFIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件: ソフォスブビル不純物 Kの合成には、ヒドロキシル基の保護と脱保護を含む複数の段階が関与しています。このプロセスは、最初の化合物の末端ヒドロキシル基を保護基でグラフトして、最初の中間体を取得することから始まります。続いて、最初の中間体の環状ヒドロキシルに第2の保護基をグラフトして、第2の中間体を取得します。次に、最初の保護基を除去して第3の中間体を取得し、さらに末端ヒドロキシルに第3の保護基をグラフトして修飾します。最後に、第3の保護基を除去して、ソフォスブビル不純物 Kを取得します .
工業生産方法: ソフォスブビル不純物 Kの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、温度、圧力、高純度試薬の使用など、反応条件の厳格な制御が含まれており、生成された不純物の均一性と品質が保証されます。
化学反応の分析
反応の種類: ソフォスブビル不純物 Kは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造修飾と分析に不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 求核置換反応は、アジ化ナトリウムやシアン化カリウムなどの試薬を使用して行われます。
生成される主な生成物: これらの反応から生成される主な生成物には、ソフォスブビル不純物 Kのさまざまな誘導体が含まれ、それらの構造的および機能的特性が分析されます .
4. 科学研究への応用
ソフォスブビル不純物 Kには、いくつかの科学研究への応用があります。
化学: ソフォスブビルの品質管理のための分析方法における基準物質として使用されます。
生物学: ソフォスブビル不純物 Kに関する研究は、ソフォスブビルの代謝経路と分解生成物を理解するのに役立ちます。
医学: この不純物に関する研究は、より安全で効果的な抗ウイルス療法の開発を支援します。
科学的研究の応用
Sofosbuvir impurity K has several scientific research applications:
Chemistry: It is used as a reference standard in the analytical methods for the quality control of Sofosbuvir.
Biology: Studies on Sofosbuvir impurity K help understand the metabolic pathways and degradation products of Sofosbuvir.
Medicine: Research on this impurity aids in the development of safer and more effective antiviral therapies.
Industry: It plays a crucial role in the pharmaceutical industry for the validation of manufacturing processes and ensuring the safety of the final product
作用機序
ソフォスブビル不純物 Kの作用機序は、その親化合物であるソフォスブビルと密接に関連しています。ソフォスブビルは、C型肝炎ウイルスNS5B RNA依存性RNAポリメラーゼを特異的に阻害するヌクレオチドアナログ阻害剤です。ソフォスブビル不純物 Kは、構造アナログであるため、同様の分子標的に相互作用する可能性がありますが、正確な作用機序は異なる可能性があります。関与する経路には、ウイルスRNA合成の阻害が含まれ、ウイルス複製が抑制されます .
類似の化合物:
PSI-6130: シチジンヌクレオシドアナログであり、C型肝炎ウイルス複製に対する強力な阻害剤です。
PSI-6206: C型肝炎ウイルスNS5Bポリメラーゼに対して強力な阻害活性を有するウリジン代謝産物です。
PSI-7851: ソフォスブビルと同様のウリジン一リン酸代謝産物のホスホラミデートプロドラッグです。
独自性: ソフォスブビル不純物 Kは、ソフォスブビルの合成中に特異的に生成されるため、ユニークです。その構造的特徴と生成経路は、他の類似の化合物とは異なります。その合成経路における特定の保護基と中間体の存在も、その独自性に貢献しています .
類似化合物との比較
Research Findings and Limitations
- Key Insights : Structural modifications (e.g., adding polar groups) often enhance solubility or target affinity, as seen in betulinic acid derivatives . Conversely, methylation in oscillatoxins increases membrane permeability but may reduce specificity .
- Gaps in Data : The absence of explicit data for this compound limits direct comparisons. Future work should prioritize experimental characterization (e.g., NMR, HPLC-ELSD) and in vitro assays to validate hypothetical properties.
生物活性
CID 117885113, also known as BAY 85-8501 , is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Overview of this compound
This compound is a small molecule identified through high-throughput screening as a potential inhibitor of specific signaling pathways involved in tumor growth and proliferation. Its mechanism of action primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and metabolism.
The compound acts by selectively inhibiting the activity of phosphoinositide 3-kinases (PI3Ks) , which play a pivotal role in various cellular functions, including:
- Cell survival
- Proliferation
- Metabolism
By targeting this pathway, this compound demonstrates the potential to reduce tumor cell viability and induce apoptosis in cancer cells.
Biological Activity Data
The biological activity of this compound has been characterized through various assays. Below is a summary table of key findings:
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
-
Study on Breast Cancer Cells :
- Objective : Evaluate the effect on MCF-7 breast cancer cells.
- Findings : Treatment with this compound resulted in significant reduction in cell proliferation and increased apoptosis, correlating with downregulation of PI3K/Akt signaling.
- : Suggests potential for therapeutic application in breast cancer treatment.
-
Study on Lung Cancer Models :
- Objective : Assess effectiveness in A549 lung cancer xenografts.
- Results : Mice treated with this compound showed a marked decrease in tumor size compared to controls, indicating strong anti-tumor activity.
- Implications : Supports further development as a targeted therapy for lung cancer.
Research Findings
Recent research highlights the following key aspects regarding the biological activity of this compound:
- Selectivity : The compound exhibits selectivity towards cancerous cells over normal cells, minimizing off-target effects.
- Combination Therapy Potential : Studies suggest enhanced efficacy when used in combination with other chemotherapeutic agents, potentially overcoming resistance mechanisms.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, warranting further investigation into dosing regimens.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 117885113?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Target system or biological pathway affected by CID 117885112.
- Intervention: Specific interactions (e.g., binding affinity, catalytic activity).
- Comparison: Benchmarks against analogous compounds.
- Outcome: Quantifiable metrics (e.g., reaction yield, toxicity thresholds).
Q. What experimental design principles apply to studying this compound’s physicochemical properties?
- Methodological Answer :
Define dependent variables (e.g., solubility, stability) and independent variables (e.g., temperature, pH).
Use replication (≥3 trials) and controls (e.g., solvent-only baselines).
Select instrumentation (e.g., HPLC for purity analysis, NMR for structural confirmation) with calibration protocols .
- Document procedures exhaustively to enable replication, including error margins and calibration standards .
Q. How to conduct a systematic literature review for this compound?
- Methodological Answer :
- Use databases like PubMed, SciFinder, or Reaxys with Boolean operators (e.g., This compound AND [synthesis OR degradation]).
- Prioritize primary sources and peer-reviewed journals; exclude non-academic platforms (e.g., ).
- Organize findings using reference managers (e.g., Zotero) and map contradictions in reported data (e.g., conflicting solubility values) for further investigation .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound’s properties (e.g., conflicting stability results)?
- Methodological Answer :
Source Analysis : Compare methodologies from conflicting studies (e.g., differences in solvent systems or measurement techniques).
Replication : Reproduce experiments under standardized conditions.
Meta-Analysis : Statistically aggregate data (e.g., using R or Python) to identify outliers or methodological biases.
Sensitivity Testing : Vary one parameter at a time (e.g., oxygen exposure) to isolate contributing factors .
Q. What strategies optimize the synthesis protocol for this compound to improve yield and purity?
- Methodological Answer :
- Apply Design of Experiments (DoE) : Use factorial designs to test combinations of variables (e.g., catalyst concentration, reaction time).
- Employ in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation.
- Validate purity with orthogonal methods (e.g., LC-MS alongside elemental analysis) and report yields with error ranges .
Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?
- Methodological Answer :
Use molecular docking (e.g., AutoDock Vina) to predict binding interactions.
Validate predictions with wet-lab assays (e.g., SPR for binding kinetics).
Cross-reference results with cheminformatics databases (e.g., PubChem BioAssay) to identify analogous pathways .
Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary studies?
- Methodological Answer :
- Conduct risk assessments for toxicity (e.g., SDS review, LD50 data).
- Follow institutional guidelines for hazardous waste disposal and PPE (e.g., fume hoods for volatile derivatives).
- For human-cell studies, obtain IRB approval and document compliance with Declaration of Helsinki principles .
Methodological Best Practices
- Data Presentation : Use SI units and avoid redundant tables; highlight statistically significant trends (p < 0.05) in figures .
- Reproducibility : Archive raw data in repositories (e.g., Zenodo) and provide accession codes in publications .
- Peer Review : Pre-submit to preprint servers (e.g., arXiv) for early feedback; address reviewer critiques on methodological transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
